Cas no 170900-66-0 ((S)-2-Amino-n,2-diphenylacetamide)
(S)-2-Amino-n,2-diphenylacetamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-n,2-diphenylacetamide
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- Inchi: 1S/C14H14N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17)/t13-/m0/s1
- InChI Key: HCLZWWBOYHLGME-ZDUSSCGKSA-N
- SMILES: O=C([C@H](C1C=CC=CC=1)N)NC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 243
- XLogP3: 1.9
- Topological Polar Surface Area: 55.1
(S)-2-Amino-n,2-diphenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123546-1g |
(S)-2-Amino-N,2-diphenylacetamide |
170900-66-0 | 97% | 1g |
632.26 USD | 2021-05-31 | |
| Crysdot LLC | CD12133590-1g |
(S)-2-Amino-N,2-diphenylacetamide |
170900-66-0 | 97% | 1g |
$589 | 2024-07-18 |
(S)-2-Amino-n,2-diphenylacetamide Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on (S)-2-Amino-n,2-diphenylacetamide
Recent Advances in the Study of (S)-2-Amino-N,2-diphenylacetamide (CAS: 170900-66-0) in Chemical Biology and Pharmaceutical Research
The compound (S)-2-Amino-N,2-diphenylacetamide (CAS: 170900-66-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of (S)-2-Amino-N,2-diphenylacetamide as a key intermediate in the synthesis of chiral compounds, which are crucial for the development of enantioselective drugs. Its structural features, including the presence of both amino and amide functional groups, make it a versatile building block for the construction of more complex molecules with potential pharmacological activity. Researchers have employed advanced synthetic techniques, such as asymmetric catalysis and enzymatic resolution, to optimize the production of this compound with high enantiomeric purity.
In terms of biological activity, preliminary investigations have demonstrated that (S)-2-Amino-N,2-diphenylacetamide exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential modulator of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest that derivatives of this compound could be explored further for the development of novel anti-inflammatory agents with improved selectivity and reduced side effects.
Furthermore, recent computational studies utilizing molecular docking and dynamics simulations have provided insights into the binding interactions of (S)-2-Amino-N,2-diphenylacetamide with various biological targets. These in silico analyses have identified potential binding sites and key molecular interactions that could guide the rational design of more potent analogs. The compound's relatively small molecular weight and favorable physicochemical properties also make it an attractive candidate for further medicinal chemistry optimization.
From a pharmaceutical development perspective, researchers have begun investigating the formulation and delivery strategies for (S)-2-Amino-N,2-diphenylacetamide and its derivatives. Recent work has focused on improving its solubility and bioavailability through various approaches, including salt formation, co-crystallization, and nanoformulation techniques. These efforts aim to overcome potential challenges associated with the compound's physicochemical properties while maintaining its biological activity.
In conclusion, the growing body of research on (S)-2-Amino-N,2-diphenylacetamide (CAS: 170900-66-0) highlights its potential as a valuable scaffold in drug discovery and development. While further studies are needed to fully elucidate its pharmacological profile and therapeutic potential, current findings suggest that this compound could serve as a foundation for the design of novel bioactive molecules targeting various disease pathways. Future research directions may include more extensive structure-activity relationship studies, in vivo efficacy evaluations, and exploration of additional biological targets.
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